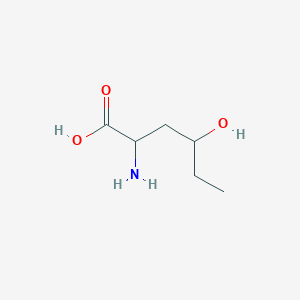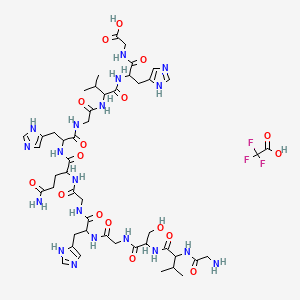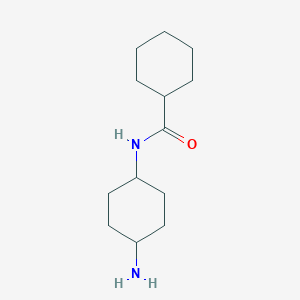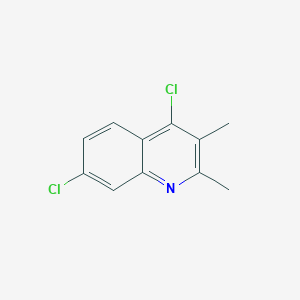
Quinoline, 4,7-dichloro-2,3-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
喹啉,4,7-二氯-2,3-二甲基-: 是一种喹啉衍生物,喹啉是一种芳香杂环有机化合物。喹啉本身由一个苯环与一个吡啶环稠合而成。化合物4,7-二氯-2,3-二甲基喹啉 的特点是在喹啉环的第4位和第7位有两个氯原子,在第2位和第3位有两个甲基。 这种结构修饰赋予该化合物独特的化学和物理性质,使其在各种科学和工业应用中备受关注 .
准备方法
合成路线和反应条件: 可以通过多种方法合成4,7-二氯-2,3-二甲基喹啉 。一种常见的方法是使用氧氯化磷对4-羟基-7-氯喹啉进行氯化。 该反应通常在回流条件下进行,生成所需的二氯化合物 .
工业生产方法: 4,7-二氯-2,3-二甲基喹啉 的工业生产通常涉及大规模氯化过程。起始原料4-羟基-7-氯喹啉经氧氯化磷氯化,然后进行提纯步骤以获得最终产品。 这种方法可确保高产率和纯度,使其适用于商业应用 .
化学反应分析
反应类型: 4,7-二氯-2,3-二甲基喹啉 会经历各种化学反应,包括:
取代反应: 第4位和第7位的氯原子可以通过亲核取代反应被其他官能团取代。
氧化反应: 该化合物可以用过氧化氢或间氯过氧苯甲酸等氧化剂氧化生成喹啉N-氧化物.
还原反应: 可以使用硼氢化钠或氢化锂铝等还原剂还原喹啉环.
常用试剂和条件:
亲核取代: 胺类、硫醇类和其他亲核试剂在碱性条件下。
氧化: 过氧化氢、间氯过氧苯甲酸和其他氧化剂。
还原: 硼氢化钠、氢化锂铝和其他还原剂。
主要生成产物:
取代产物: 各种取代喹啉,取决于所使用的亲核试剂。
氧化产物: 喹啉N-氧化物。
还原产物: 还原喹啉衍生物.
科学研究应用
化学: 4,7-二氯-2,3-二甲基喹啉 用作合成更复杂杂环化合物的构建单元。
生物学和医学: 该化合物因其与生物靶标相互作用的能力而显示出药物化学的潜力。它正在被研究用于抗菌、抗癌和抗炎特性。 研究人员正在探索它在各种疾病药物开发中的应用 .
工业: 在工业领域,4,7-二氯-2,3-二甲基喹啉 用作生产染料、颜料和农用化学品的中间体。 它的稳定性和反应性使其适合各种工业应用 .
作用机制
4,7-二氯-2,3-二甲基喹啉 的作用机制涉及它与特定分子靶标的相互作用。该化合物可以与酶和受体结合,调节它们的活性。例如,它可以抑制参与微生物生长的某些酶,从而导致抗菌作用。 此外,它与细胞途径的相互作用会导致抗癌和抗炎活性 .
相似化合物的比较
类似化合物:
- 2-氯喹啉-3-甲醛
- 4,7-二氯喹啉
- 2,4-二甲基喹啉
比较: 4,7-二氯-2,3-二甲基喹啉 由于在喹啉环上同时存在氯原子和甲基而具有独特性。这种组合赋予了独特的化学性质,例如与其他喹啉衍生物相比,反应性和稳定性提高。 例如,2-氯喹啉-3-甲醛 缺少额外的甲基,导致不同的反应模式和应用 .
属性
分子式 |
C11H9Cl2N |
|---|---|
分子量 |
226.10 g/mol |
IUPAC 名称 |
4,7-dichloro-2,3-dimethylquinoline |
InChI |
InChI=1S/C11H9Cl2N/c1-6-7(2)14-10-5-8(12)3-4-9(10)11(6)13/h3-5H,1-2H3 |
InChI 键 |
OCRPLLPPZVGPRX-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(N=C2C=C(C=CC2=C1Cl)Cl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


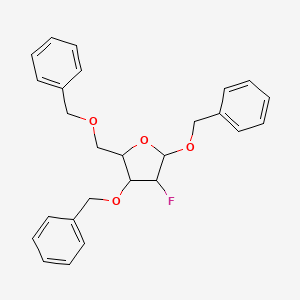
![4-[2-(2-Methoxyphenoxy)acetamido]butanoic acid](/img/structure/B12108953.png)
![10,13-Dibromodibenzo[a,c]phenazine](/img/structure/B12108960.png)
![2-[(6-Methoxypyridin-3-yl)amino]-1-(pyrrolidin-1-yl)propan-1-one](/img/structure/B12108962.png)
![2-[2-[(2-Acetamido-6-aminohexanoyl)amino]propanoyloxy]propanoic acid;acetic acid](/img/structure/B12108975.png)
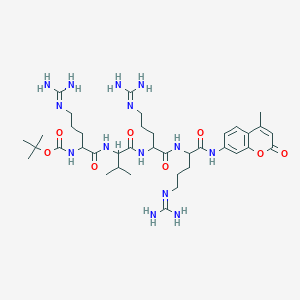
![2-{[(3-Hydroxypropyl)amino]methyl}-6-methoxyphenol](/img/structure/B12109005.png)
